(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 148857-42-5
VCID: VC20910877
InChI: InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

CAS No.: 148857-42-5

Cat. No.: VC20910877

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione - 148857-42-5

Specification

CAS No. 148857-42-5
Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
IUPAC Name 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione
Standard InChI InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1
Standard InChI Key KBRVYEPWGIQEOF-SSDOTTSWSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator